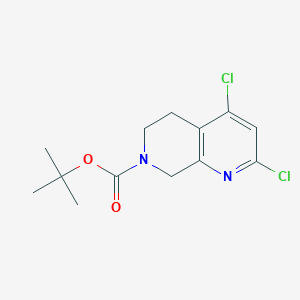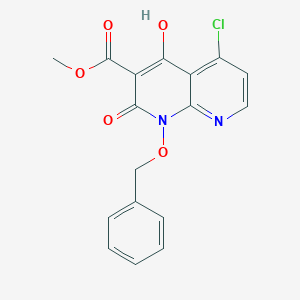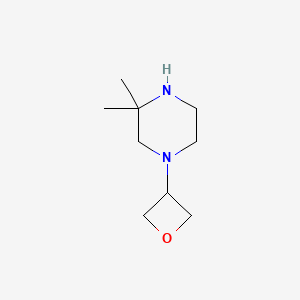
3,3-Dimethyl-1-(oxetan-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(oxetan-3-yl)piperazine: is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . This compound features a piperazine ring substituted with a 3,3-dimethyl group and an oxetane ring at the 1-position. The presence of both piperazine and oxetane rings makes this compound interesting for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,3-dimethylpiperazine with oxetane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1-(oxetan-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3,3-Dimethyl-1-(oxetan-3-yl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for developing new drugs, particularly in the treatment of neurological disorders and infections .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(oxetan-3-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
1-(Oxetan-3-yl)piperazine: Similar structure but lacks the 3,3-dimethyl substitution.
3,3-Dimethylpiperazine: Lacks the oxetane ring.
1-(Oxetan-3-yl)-4-methylpiperazine: Similar structure with a methyl group instead of dimethyl.
Uniqueness: 3,3-Dimethyl-1-(oxetan-3-yl)piperazine is unique due to the presence of both the 3,3-dimethyl group and the oxetane ring. This combination imparts distinct physicochemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,3-dimethyl-1-(oxetan-3-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2)7-11(4-3-10-9)8-5-12-6-8/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQGZLCFSVPTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C2COC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Butyl-2-[7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B8135246.png)
![2-[10-(1,3-Dithiolan-2-ylidene)-2-ethenylanthracen-9-ylidene]-1,3-dithiolane](/img/structure/B8135247.png)
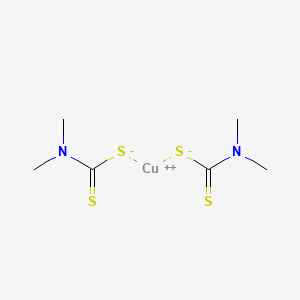
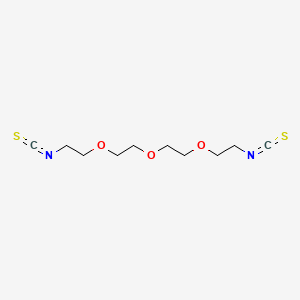
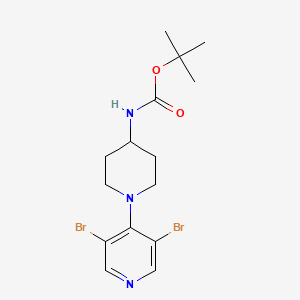

![3,6-Diiodoimidazo[1,2-a]pyridine](/img/structure/B8135284.png)
![3-Chloro-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8135299.png)
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate](/img/structure/B8135305.png)
![tert-Butyl (9-aminospiro[5.5]undecan-3-yl)carbamate](/img/structure/B8135311.png)
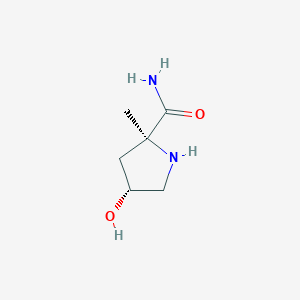
![7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane](/img/structure/B8135325.png)
